4-Hydroxy atorvastatin

Description

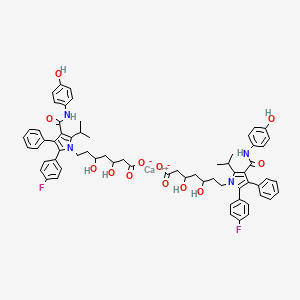

Structure

3D Structure of Parent

Properties

Molecular Formula |

C66H68CaF2N4O12 |

|---|---|

Molecular Weight |

1187.3 g/mol |

IUPAC Name |

calcium;7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2 |

InChI Key |

PYIWEMFVBXVPDU-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] |

Origin of Product |

United States |

Enzymatic Pathways of 4 Hydroxy Atorvastatin Formation

Reaction Kinetics and Enzymatic Efficiency of 4-Hydroxylation

Substrate Specificity Profiling

The substrate specificity of the cytochrome P450 enzymes is a critical determinant in the metabolic fate of atorvastatin (B1662188). The preferential metabolism of atorvastatin by CYP3A4 over other isoforms highlights this specificity. Both CYP3A4 and CYP3A5 metabolize atorvastatin into its hydroxylated metabolites, but with different efficiencies and affinities. researchgate.net

Enzyme kinetic studies have demonstrated that the CYP3A4-catalyzed hydroxylation of atorvastatin exhibits a lower Michaelis-Menten constant (Km) compared to CYP3A5, indicating a higher affinity of CYP3A4 for atorvastatin as a substrate. researchgate.net The intrinsic clearance (CLint), a measure of the catalytic efficiency of an enzyme, is also notably higher for CYP3A4 in the formation of 4-hydroxy atorvastatin. tandfonline.comnih.gov

The following table summarizes the mean enzyme kinetic parameters for the formation of this compound from atorvastatin by recombinant human CYP3A4 and CYP3A5 isoforms.

| Enzyme | Vmax (pmol/min/pmol P450) | Km (μM) | CLint (Vmax/Km) (μL/min/pmol P450) |

|---|---|---|---|

| CYP3A4 | 19.6 | 34.3 | 0.57 |

| CYP3A5 | 10.4 | 42.6 | 0.24 |

Data derived from studies on recombinant human CYP3A enzymes. researchgate.net

Further Biotransformation of 4 Hydroxy Atorvastatin

Glucuronidation Pathways of 4-Hydroxy Atorvastatin (B1662188)

Glucuronidation is a major Phase II metabolic pathway for both atorvastatin and its hydroxylated metabolites. pharmgkb.orgdrughunter.com This process involves the covalent attachment of glucuronic acid to the molecule, which increases its water solubility and facilitates its excretion. drughunter.com In the case of 4-hydroxy atorvastatin, this process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). pharmgkb.orgmdpi.com

Several UGT isoforms have been identified as being involved in the glucuronidation of atorvastatin and its metabolites. pharmgkb.orgnih.gov Specifically, UGT1A1 and UGT1A3 have been shown to be capable of forming glucuronide conjugates of atorvastatin. nih.govdrugbank.comcaymanchem.com Research indicates that UGT1A3 is the primary enzyme responsible for the lactonization of atorvastatin, a process that is initiated by the formation of an acyl glucuronide. mdpi.comresearchgate.netnih.gov UGT1A1 also contributes to this process. caymanchem.comresearchgate.net The formation of an ether glucuronide from atorvastatin lactone is catalyzed by several UGTs, including UGT1A1 and UGT1A3. nih.gov

Studies have demonstrated that genetic variations in the UGT1A locus can affect the lactonization of atorvastatin. mdpi.com For example, the UGT1A3*2 allele is associated with increased UGT1A3 expression and consequently, a higher rate of atorvastatin lactonization. uni-tuebingen.de

It is important to note that the glucuronidation process can lead to the formation of an unstable acyl glucuronide intermediate, which can then undergo non-enzymatic rearrangement to the lactone form. nih.govresearchgate.net

The enzymatic kinetics of atorvastatin glucuronidation, which is a precursor to lactonization, have been studied. The formation of atorvastatin lactone, which proceeds through an acyl glucuronide intermediate, has been shown to follow non-linear kinetics. For the UGT1A3 isoform, the Michaelis-Menten constant (Km) is reported to be 4 µM with a maximum velocity (Vmax) of 2280 pmol/min/mg. For UGT2B7, the Km is 20 µM and the Vmax is 120 pmol/min/mg. mdpi.com

The formation of an ether glucuronide from atorvastatin lactone has been shown to follow Michaelis-Menten kinetics with a Km of 2.6 µM and a Vmax of 10.6 pmol/min/mg. nih.gov

Table 1: Kinetic Parameters of Atorvastatin Glucuronidation and Lactonization

| Enzyme/Process | Substrate | Km (µM) | Vmax (pmol/min/mg) |

| UGT1A3 | Atorvastatin (Lactonization) | 4 | 2280 |

| UGT2B7 | Atorvastatin (Lactonization) | 20 | 120 |

| Atorvastatin Lactonization | Atorvastatin | 12 | 74 |

| Ether Glucuronide Formation | Atorvastatin Lactone | 2.6 | 10.6 |

Lactonization and Hydrolysis Interconversion between this compound Acid and Lactone Forms

The lactone form is more lipophilic and can readily cross cell membranes via passive diffusion, while the more polar hydroxy acid form typically requires active transport. mdpi.com The equilibrium between the two forms is influenced by the surrounding pH. rsc.orgrsc.org Under acidic conditions, the equilibrium tends to favor the lactone form, whereas basic conditions shift the equilibrium towards the hydroxy acid form. rsc.orgrsc.org

This interconversion is not solely a chemical phenomenon; it is also facilitated by enzymatic activity. The formation of the lactone can occur via the formation of an acyl glucuronide intermediate, as previously discussed. nih.govresearchgate.net Conversely, the hydrolysis of the lactone back to the active acid form can be catalyzed by enzymes such as paraoxonases. researchgate.net

Other Phase II Metabolic Transformations

While glucuronidation is the most prominent Phase II metabolic pathway for this compound, other conjugation reactions are theoretically possible but less extensively documented in the literature. Phase II metabolism, in general, serves to detoxify and facilitate the excretion of xenobiotics by conjugating them with endogenous molecules. drughunter.comlongdom.org Besides glucuronidation, other common Phase II reactions include sulfation, acetylation, and glutathione (B108866) conjugation. drughunter.com However, the primary focus of research on this compound's Phase II metabolism has been on the glucuronidation and subsequent lactonization pathways.

Analytical Methodologies for the Quantification of 4 Hydroxy Atorvastatin in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are the predominant analytical techniques for the sensitive and selective quantification of 4-hydroxy atorvastatin (B1662188) in biological samples. mdpi.comresearchgate.net These methods offer high selectivity and sensitivity, which are essential for detecting the low concentrations of metabolites typically found in plasma and other biological fluids. mdpi.comakjournals.com

Chromatographic Separation Techniques and Column Chemistries

The chromatographic separation of 4-hydroxy atorvastatin from its parent compound, atorvastatin, and other metabolites is most commonly achieved using reversed-phase chromatography. nih.govnih.gov C18 columns are frequently employed as the stationary phase due to their ability to effectively separate nonpolar compounds. emrespublisher.comd-nb.info

Several studies have detailed specific column chemistries and mobile phase compositions for optimal separation. For instance, a UPLC-MS/MS method utilized a reverse-phase C18 Symmetry Shield column (150 × 4.6 mm, 5.0 μm) with an isocratic mobile phase of acetonitrile (B52724) and 2 mM ammonium (B1175870) formate (B1220265) (pH 3.0) in a 65:35 (v/v) ratio. researchgate.netosf.io Another approach employed a Kinetex XB C18 column with a gradient elution starting with a 60% aqueous solution containing 1% formic acid, followed by increasing concentrations of acetonitrile. nih.gov The use of a ZORBAX Eclipse C18 column (4.6 × 100 mm, 3.5 μm) with a gradient mobile phase of acetonitrile and 0.1% acetic acid has also been reported. akjournals.com

The selection of the mobile phase and its additives, such as formic acid, acetic acid, or ammonium formate, is critical for achieving good peak resolution, enhancing ionization efficiency, and ensuring the stability of the analytes during analysis. researchgate.netd-nb.infoosf.io

Table 1: Examples of Chromatographic Conditions for this compound Analysis

| Column Chemistry | Column Dimensions | Mobile Phase | Elution Mode | Reference |

| C18 Symmetry Shield | 150 x 4.6 mm, 5.0 µm | Acetonitrile:2mM Ammonium formate (pH 3.0) [65:35 v/v] | Isocratic | researchgate.netosf.io |

| Kinetex XB C18 | Not Specified | Water (1% formic acid) and acetonitrile | Gradient | nih.gov |

| ZORBAX Eclipse C18 | 4.6 x 100 mm, 3.5 µm | Acetonitrile and 0.1% acetic acid | Gradient | akjournals.com |

| Phenomenex Kinetex XB-C18 | 50 x 2.1 mm, 1.7 µm | Water and methanol (B129727) (both with 0.1% formic acid) | Not Specified | mdpi.com |

| C18 reverse-phase fused-core® | Not Specified | 0.005% formic acid in water:acetonitrile:methanol (35:25:40, v/v/v) | Isocratic | nih.gov |

Mass Spectrometry Detection Modes (e.g., Negative Ion Mode Electrospray Ionization, Multiple Reaction Monitoring)

Mass spectrometry detection for this compound is typically performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. researchgate.netresearchgate.net While positive ion mode is more common, some studies suggest that negative ion mode ESI can enhance selectivity and sensitivity, leading to lower limits of quantitation. researchgate.netnih.govemrespublisher.com The choice of ionization mode can significantly impact the signal response and is a critical parameter to optimize during method development. hpst.cz

Tandem mass spectrometry (MS/MS) is universally employed for its high specificity. The most common scan type is multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored. akjournals.comhpst.cz This technique significantly reduces background noise and matrix interferences, allowing for accurate quantification even at very low concentrations. akjournals.com For example, one method monitored the transition of m/z 575.3 → m/z 440.2 for this compound in positive ion mode. nih.gov Another study using negative ion mode ESI also reported successful quantification. nih.govhpst.cz

Table 2: Examples of Mass Spectrometry Parameters for this compound

| Ionization Mode | Scan Type | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Positive ESI | MRM | 575.3 | 440.2 | nih.gov |

| Negative ESI | MRM | Not Specified | Not Specified | nih.govhpst.cz |

| Positive ESI | MRM | 575.54 | 440.18 | akjournals.com |

| Positive ESI | Not Specified | Not Specified | Not Specified | researchgate.netosf.iomdpi.com |

Internal Standard Selection and Application (e.g., Deuterium-Labeled Analogs)

The use of an appropriate internal standard (IS) is essential for correcting for variability in sample preparation and instrument response. The most widely accepted and effective internal standards for the quantification of this compound are its stable isotope-labeled analogs, such as deuterium-labeled this compound (e.g., this compound-D5). researchgate.netnih.govosf.io These deuterated standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction and ionization, which leads to more accurate and precise results. emrespublisher.comscispace.com

Other deuterated analogs, such as atorvastatin-D5 and 2-hydroxy atorvastatin-D5, are also used as internal standards when analyzing multiple analytes simultaneously. researchgate.netosf.iohpst.cz In some cases, other compounds like rosuvastatin (B1679574) have been used as an internal standard, though this is less ideal than a stable isotope-labeled analog. akjournals.comresearchgate.net The internal standard is typically added to the sample at the beginning of the sample preparation process. hpst.cz

Sample Preparation Strategies for Biological Matrices in Research

Effective sample preparation is a critical step to remove interfering substances from biological matrices like plasma and serum, thereby improving the accuracy and reliability of the analytical method. osf.io The primary goals of sample preparation are to isolate the analyte of interest and to concentrate it to a level suitable for detection. wjarr.com

Protein Precipitation (PP)

Protein precipitation (PP) is a straightforward and rapid method for sample preparation. osf.io It involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma or serum sample. wjarr.com This causes the proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed.

While fast and simple, PP may result in a less clean extract compared to other techniques, which can sometimes lead to matrix effects and increased baseline noise in the chromatogram. osf.io One study utilized a hybrid approach of protein precipitation followed by solid-phase extraction to further clean up the sample. fda.gov Another method involved adding an equal volume of acetonitrile to the plasma sample, followed by vortexing and centrifugation. mdpi.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is another commonly used technique for isolating this compound from biological samples. emrespublisher.com This method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of extraction solvent is critical for achieving high recovery of the analyte. Solvents such as diethyl ether and tertiary butyl methyl ether have been successfully used. hpst.czacs.org

LLE can provide a cleaner sample extract than protein precipitation, but it is often more time-consuming and labor-intensive. osf.io One LLE procedure involved adding tertiary butyl methyl ether to the plasma sample, followed by vortexing and centrifugation. The organic layer was then collected, evaporated to dryness, and the residue was reconstituted in a suitable solvent for LC-MS/MS analysis. hpst.cz A salting-out assisted LLE using acetonitrile has also been reported to achieve high recovery in a short extraction time. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely employed technique for the sample cleanup and concentration of this compound and its parent compound from complex biological matrices like human plasma. nih.govnih.gov This method is favored as it effectively reduces matrix effects, such as ion suppression or enhancement, leading to cleaner samples and improved analytical sensitivity. nih.govnih.gov

Various SPE protocols have been successfully developed. A common approach involves the use of polymeric reversed-phase cartridges, such as the Waters Oasis HLB. scispace.com A typical SPE procedure is as follows:

Sample Pre-treatment: Plasma samples, often as small as 0.1 mL, are pre-treated to prevent the interconversion between the acid and lactone forms of the analytes. scispace.comresearchgate.net This is commonly achieved by adding a buffer solution, such as 100 mM ammonium acetate (B1210297) at pH 4.5 or 4.6. scispace.comresearchgate.net An internal standard, like a deuterium-labeled version of the analyte (e.g., this compound-D5), is also added at this stage. osf.ioosf.io

Cartridge Conditioning: The SPE cartridges are conditioned sequentially with a solvent like methanol and then equilibrated with an aqueous buffer, for instance, 100 mmol/L ammonium acetate (pH 4.6). scispace.com

Sample Loading: The pre-treated plasma mixture is loaded onto the conditioned cartridge. scispace.com

Washing: The cartridge is washed to remove endogenous interferences. A multi-step wash can be used, for example, with 100 mmol/L ammonium acetate followed by a weak organic solvent mixture like methanol–water (20:80, v/v). scispace.com

Elution: The analyte of interest, this compound, is eluted from the cartridge using a stronger organic solvent. The final extract is then typically evaporated to dryness and reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system. hpst.cz

Extraction recoveries for this compound using SPE are generally consistent and high, with some methods reporting recoveries greater than 80%. osf.ioosf.io

Method Validation Parameters for Research Applications

For research applications, bioanalytical methods must be rigorously validated to ensure their reliability and reproducibility. scispace.comtsu.edu Validation is performed according to established guidelines, assessing several key parameters. scispace.comtsu.edu

Linearity and Calibration Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.gov A linear regression analysis, often with a weighting factor such as 1/x or 1/x², is applied to determine the best-fit line. portico.orgscispace.com

The calibration range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). This range must be appropriate for the expected concentrations in study samples. osf.io For this compound, various methods have established different linear ranges depending on the specific application and instrument sensitivity. The correlation coefficient (r or r²) is expected to be greater than 0.99 for the curve to be accepted. scispace.comnih.gov

Table 1: Reported Linearity and Calibration Ranges for this compound

| Lower Limit (ng/mL) | Upper Limit (ng/mL) | Correlation Coefficient (r or r²) | Weighting Factor | Source |

| 0.050 | 5.001 | r=0.9989 | Not Specified | nih.gov |

| 0.200 | 20 | Not Specified | 1/X² | osf.ioosf.io |

| 0.202 | 80.9 | r > 0.996 | 1/x | scispace.com |

| 0.24 | 9.86 | r² ≥ 0.99 | 1/concentration² | researchgate.net |

| 0.25 | 100 | Not Specified | Not Specified | nih.gov |

| 0.5 | 20 | r² ≥ 0.99 | Not Specified | researchgate.net |

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte, expressed as a percentage. nih.gov Precision describes the closeness of agreement among a series of measurements from the same sample and is expressed as the percent coefficient of variation (%CV). nih.gov

Both accuracy and precision are evaluated at multiple concentration levels, typically including the LLOQ and low, medium, and high-quality control (QC) samples. scispace.comnih.gov These assessments are performed within a single day (intra-day) and across multiple days (inter-day) by analyzing several replicates (e.g., five or six). scispace.comnih.gov For a method to be deemed acceptable, the accuracy should generally be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ). osf.ionih.gov

Table 2: Summary of Accuracy and Precision Data for this compound Quantification

| Study | Parameter | LLOQ | Low QC | Medium QC | High QC | Source |

| Dhiman et al., 2015 | Intra-day Precision (%CV) | 8.0 | 4.3 | 0.7 | 4.9 | researchgate.net |

| Inter-day Precision (%CV) | 9.1 | 7.9 | 5.4 | 6.4 | researchgate.net | |

| Intra-day Accuracy (%) | 102.6 | 98.4 | 86.8 | 94.7 | researchgate.net | |

| Inter-day Accuracy (%) | 102.6 | 99.8 | 86.8 | 95.8 | researchgate.net | |

| El-Zailik et al., 2018 | Intra-day Precision (%CV) | 4-10 | 4-10 | 4-10 | 4-10 | nih.gov |

| Inter-day Precision (%CV) | 7-9 | 7-9 | 7-9 | 7-9 | nih.gov | |

| Intra-day Accuracy (%) | 95-106 | 95-106 | 95-106 | 95-106 | nih.gov | |

| Inter-day Accuracy (%) | 97-102 | 97-102 | 97-102 | 97-102 | nih.gov | |

| Liu et al., 2008 | Intra-day Precision (%CV) | < 11.3 | < 8.0 | < 8.0 | < 8.0 | scispace.com |

| Inter-day Precision (%CV) | < 11.3 | < 7.9 | < 7.9 | < 7.9 | scispace.com | |

| Intra-day Accuracy (%) | 96.9 - 116.3 | 92.9 - 109.0 | 92.9 - 109.0 | 92.9 - 109.0 | scispace.com | |

| Inter-day Accuracy (%) | 96.9 - 116.3 | 92.6 - 100.1 | 92.6 - 100.1 | 92.6 - 100.1 | scispace.com | |

| Shah et al., 2013 | Intra-day Precision (%CV) | < 5.2 | < 5.2 | < 5.2 | < 5.2 | nih.gov |

| Inter-day Precision (%CV) | < 6.6 | < 6.6 | < 6.6 | < 6.6 | nih.gov | |

| Intra-day Accuracy (%) | ± 5.7 | ± 5.7 | ± 5.7 | ± 5.7 | nih.gov | |

| Inter-day Accuracy (%) | ± 5.7 | ± 5.7 | ± 5.7 | ± 5.7 | nih.gov |

Lower Limit of Quantification (LLOQ) Determination

The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. scispace.com It is a critical parameter that defines the sensitivity of the bioanalytical method. nih.gov The LLOQ is established by demonstrating that the analyte response is at least five to ten times that of a blank sample. nih.govresearchgate.net The precision at the LLOQ should be within 20%, and the accuracy should be within ±20% of the nominal value. osf.ionih.gov The sensitivity of modern LC-MS/MS methods allows for the determination of very low LLOQ values for this compound, which is essential for characterizing its pharmacokinetic profile. scispace.comnih.gov

Table 3: Reported LLOQ Values for this compound

| LLOQ (ng/mL) | Analytical Method | Source |

| 0.050 | LC-MS/MS | nih.govnih.gov |

| 0.200 | UHPLC-MS/MS | osf.ioosf.io |

| 0.202 | LC-MS/MS | scispace.comoup.com |

| 0.25 | LC-MS/MS | nih.gov |

| 0.252 | LC-MS/MS | researchgate.net |

Chemical and Biocatalytic Synthesis of 4 Hydroxy Atorvastatin for Research Standards

Total Chemical Synthesis Approaches for 4-Hydroxy Atorvastatin (B1662188)

A complete de novo total chemical synthesis specifically targeting 4-hydroxy atorvastatin is not the most common approach documented in publicly available scientific literature. Instead, the synthesis is often achieved through strategies that build upon the well-established synthetic routes for the parent atorvastatin molecule. These strategies generally fall into two main categories:

Synthesis from a Pre-hydroxylated Precursor: This approach involves incorporating the hydroxyl group at the desired para-position of the N-phenyl ring early in the synthesis. The key starting material becomes a protected form of 4-aminophenol (B1666318) instead of aniline. This protected precursor is then carried through a synthetic sequence analogous to the Paal-Knorr synthesis of atorvastatin. researchgate.netnih.govacs.org The core of this method involves the condensation of a complex 1,4-diketone with an amine bearing the chiral side chain to form the central pyrrole (B145914) ring. nih.govacs.org A critical challenge in this route is the selection of an appropriate protecting group for the phenol, which must be stable throughout multiple reaction steps and removable at a late stage without compromising the rest of the molecule.

Late-Stage Functionalization: This strategy involves the synthesis of the complete atorvastatin molecule first, followed by a regioselective hydroxylation reaction to introduce the hydroxyl group at the C4 position of the N-phenyl ring. This approach is challenging due to the presence of multiple potential sites for oxidation on the atorvastatin molecule. Achieving high regioselectivity for the para-position of the N-phenyl ring over the ortho-position or other parts of the molecule is a significant synthetic hurdle.

The Paal-Knorr reaction remains a cornerstone of many atorvastatin synthesis routes, involving the condensation of a 1,4-dicarbonyl compound with a primary amine to form the substituted pyrrole core. nih.gov Modifications and alternative strategies such as the Hantzsch pyrrole synthesis and multicomponent reactions (MCRs) have also been employed to improve efficiency and yield for the atorvastatin scaffold. acs.orgresearchgate.net

Stereoselective Synthetic Methodologies

The biological activity of atorvastatin and its metabolites is critically dependent on the stereochemistry of the (3R,5R)-dihydroxyheptanoic acid side chain. Therefore, establishing these two chiral centers with high fidelity is a paramount objective in any synthetic approach.

Key stereoselective strategies include:

Chiral Pool Synthesis: This classic approach utilizes readily available chiral starting materials, such as D-isoascorbic acid or (S)-malic acid, which already contain the required stereocenters. newdrugapprovals.org These precursors are then chemically transformed through a multi-step sequence to construct the full side chain.

Asymmetric Aldol (B89426) Reactions: A more convergent approach involves the boron-mediated asymmetric aldol reaction between a chiral β-alkoxy methylketone and a pyrrole-based aldehyde. researchgate.net This method can create the desired 1,5-anti relationship between the hydroxyl groups with a high degree of stereocontrol.

Enzymatic Reductions: Chemoenzymatic methods leverage the high stereoselectivity of enzymes. For instance, diketoreductases can perform a double reduction of a β,δ-diketo ester precursor to yield the desired (3R,5R)-diol with excellent enantiomeric and diastereomeric purity. This biocatalytic step can significantly simplify the synthesis of the chiral side chain.

Regardless of the method used to construct the core, these stereoselective techniques are essential for producing the optically pure side chain, which is then attached to the pyrrole nucleus to complete the synthesis of this compound.

Biocatalytic Production Using Engineered Enzymes (e.g., Bacterial CYP102A1 Mutants)

Biocatalytic methods offer a highly efficient and environmentally friendly alternative to chemical synthesis for producing hydroxylated drug metabolites. researchgate.net The regioselective hydroxylation of atorvastatin to this compound has been successfully achieved using engineered mutants of the bacterial cytochrome P450 enzyme, CYP102A1 (P450 BM3). researchgate.netmdpi.com

Wild-type CYP102A1 does not efficiently hydroxylate atorvastatin. However, through techniques like random mutagenesis and high-throughput screening, researchers have developed mutants with significantly enhanced catalytic activity and regioselectivity specifically for the C4 position of the N-phenyl ring. mdpi.com

A key innovation in this area is the use of the enzyme's peroxygenase activity. researchgate.net Instead of relying on the expensive and complex NADPH cofactor and a reductase partner protein, these engineered CYP102A1 mutants can utilize hydrogen peroxide (H₂O₂) as the oxygen donor. mdpi.com This "NADPH-free" system simplifies the reaction setup and reduces costs, making it more attractive for larger-scale production. researchgate.netmdpi.com

Studies have shown that specific mutants can achieve high catalytic efficiency. For instance, one mutant with nine amino acid substitutions demonstrated a catalytic activity of 1.8 min⁻¹ for atorvastatin 4-hydroxylation in a hydrogen peroxide-driven reaction. mdpi.com This biocatalytic process is highly selective, producing almost exclusively the 4-hydroxy metabolite, with no detectable formation of the 2-hydroxy isomer. mdpi.comsemanticscholar.org

| Enzyme System | Cofactor/Co-substrate | Key Advantage | Reported Catalytic Activity | Product Selectivity | Reference |

|---|---|---|---|---|---|

| Engineered CYP102A1 Mutant (e.g., M371) | Hydrogen Peroxide (H₂O₂) | NADPH-free, lower cost, simplified system | Up to 1.8 min⁻¹ | Highly regioselective for 4-OH atorvastatin | mdpi.com |

| Engineered CYP102A1 Mutant | NADPH Regeneration System | Mimics natural P450 cycle | Variable depending on mutant | Regioselective for 4-OH atorvastatin | mdpi.comsemanticscholar.org |

Isolation and Purification Techniques for Research Standards

Achieving the high purity required for research-grade standards of this compound involves a multi-step purification process to remove unreacted starting materials, reaction byproducts, and, in the case of biocatalysis, proteins and other media components.

A typical purification workflow following a biocatalytic reaction includes:

Reaction Quenching and Extraction: The enzymatic reaction is stopped, often by adding a water-immiscible organic solvent like ice-cold ethyl acetate (B1210297). mdpi.comsemanticscholar.org This step also serves to extract the product and remaining substrate from the aqueous buffer and protein components. The extraction efficiency of this compound into ethyl acetate has been reported to be around 75%. researchgate.net

Solvent Removal: The organic extract is separated from the aqueous layer, dried (e.g., over anhydrous sodium sulfate), and concentrated under reduced pressure to remove the solvent. rsc.org

Chromatographic Purification: The resulting crude residue is subjected to preparative high-performance liquid chromatography (HPLC). mdpi.com This is the most critical step for achieving high purity. A reversed-phase column (e.g., C18) is commonly used. mdpi.comijpsjournal.com A gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) allows for the separation of this compound from the more non-polar atorvastatin and other closely related impurities. mdpi.comresearchgate.net Fractions containing the pure product are collected based on UV detection (typically around 248 nm). mtc-usa.com

Final Isolation: The collected pure fractions are combined, and the solvent is removed, often by lyophilization or evaporation, to yield the final product as a solid.

For chemical syntheses, the workflow is similar but may involve additional steps like filtration to remove catalysts or crystallization as an alternative or complementary final purification step. rsc.org The purity of the final compound is confirmed using analytical HPLC and its structure verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Mechanistic Studies on Factors Modulating 4 Hydroxy Atorvastatin Formation and Disposition

Impact of Genetic Polymorphisms on Metabolizing Enzyme Activity

Genetic variations in enzymes responsible for the metabolism of atorvastatin (B1662188) and its metabolites can significantly alter their pharmacokinetic profiles. These polymorphisms can lead to either increased or decreased enzyme activity, thereby affecting the rate of 4-hydroxy atorvastatin formation and its subsequent elimination pathways.

Atorvastatin is primarily metabolized in the liver and gut wall by the cytochrome P450 3A (CYP3A) subfamily of enzymes, with CYP3A4 being the major contributor to the formation of its hydroxylated metabolites, including this compound. nih.govmdpi.com CYP3A5 also participates in this process, and its contribution can be significant in individuals who express this enzyme. nih.gov

Genetic polymorphisms in CYP3A4 and CYP3A5 can lead to substantial interindividual differences in metabolic activity. nih.gov For instance, certain single nucleotide polymorphisms (SNPs) in the CYP3A4 gene have been associated with altered atorvastatin pharmacokinetics. nih.gov While CYP3A4 is considered the dominant enzyme in atorvastatin metabolism, the polymorphic expression of CYP3A5 means that its contribution varies among individuals. nih.govresearchgate.net The CYP3A53 allele is a common variant that leads to a truncated, non-functional protein, resulting in decreased or absent CYP3A5 activity. nih.gov Individuals who are carriers of the CYP3A51 allele (expressers) may have a different metabolic profile for atorvastatin compared to non-expressers (CYP3A53/*3). nih.govmdpi.com

Impact of CYP3A4/5 Genotypes on Atorvastatin Metabolism

| Gene | Allele | Effect on Enzyme Activity | Consequence for this compound Formation |

|---|---|---|---|

| CYP3A4 | Various SNPs (e.g., 1B) | Variable (can be increased or decreased) | Altered rate of formation, depending on the specific polymorphism. |

| CYP3A5 | 1 | Normal/High | Contributes to overall 4-hydroxylation, particularly in expressers. |

| CYP3A5 | *3 | Absent/Low | Reduced contribution to 4-hydroxylation. |

The disposition of atorvastatin and its metabolites also involves glucuronidation and lactonization, processes influenced by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A3 has been identified as a key enzyme in the lactonization of atorvastatin. nih.govuni-tuebingen.de Atorvastatin lactone is a pharmacologically inactive metabolite. nih.gov

Polymorphisms in the UGT1A3 gene can affect the rate of atorvastatin lactonization. nih.govnih.gov The UGT1A32 allele has been associated with increased UGT1A3 expression and, consequently, a higher rate of atorvastatin lactone formation. uni-tuebingen.denih.gov Studies in healthy volunteers have demonstrated that carriers of the UGT1A32 allele exhibit increased plasma concentrations of atorvastatin lactone. nih.govresearchgate.net This suggests that genetic variability in UGT1A3 can shift the metabolic pathway of atorvastatin towards lactonization, which may indirectly influence the pool of atorvastatin available for hydroxylation to this compound.

Effect of UGT1A3 Polymorphisms on Atorvastatin Disposition

| Gene | Allele | Effect on Enzyme Activity | Impact on Atorvastatin Metabolism |

|---|---|---|---|

| UGT1A3 | *2 | Increased Expression/Activity | Increased formation of atorvastatin lactone. uni-tuebingen.denih.gov |

The hepatic uptake of atorvastatin is a critical step that precedes its metabolism to this compound. The organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a major transporter responsible for the influx of atorvastatin into hepatocytes. mdpi.combiomedpharmajournal.org

Genetic polymorphisms in SLCO1B1 have a well-documented impact on the pharmacokinetics of atorvastatin and its metabolites. The c.521T>C (p.Val174Ala) polymorphism, in particular, is associated with reduced OATP1B1 transport function. nih.govnih.gov Individuals carrying the C allele have decreased hepatic uptake of atorvastatin, leading to significantly higher plasma concentrations of the parent drug and its metabolites. nih.govnih.govresearchgate.net This increased systemic exposure is a direct consequence of the reduced clearance of atorvastatin from the blood into the liver.

Influence of SLCO1B1 Polymorphisms on Atorvastatin and Metabolite Exposure

| Gene | Polymorphism | Effect on Transporter Function | Consequence for Atorvastatin and this compound |

|---|---|---|---|

| SLCO1B1 | c.521T>C | Reduced | Decreased hepatic uptake, leading to increased plasma concentrations of atorvastatin and its metabolites. nih.govnih.govresearchgate.net |

In Vitro Enzyme Induction and Inhibition Studies

In vitro studies are instrumental in characterizing the potential for drug-drug interactions by examining the induction and inhibition of metabolizing enzymes. These studies provide a mechanistic basis for predicting how co-administered drugs and other compounds might affect the formation and disposition of this compound.

Co-administration of atorvastatin with potent inhibitors of CYP3A4 can lead to clinically significant drug-drug interactions. drugs.com Voriconazole, a triazole antifungal agent, is a strong inhibitor of CYP3A4. empathia.ai When voriconazole is administered concurrently with atorvastatin, it competitively inhibits the CYP3A4-mediated metabolism of atorvastatin, including the formation of this compound. empathia.ainih.gov

This inhibition results in a significant increase in the plasma concentrations of atorvastatin, which can elevate the risk of concentration-dependent adverse effects. drugs.comempathia.ai In vitro studies using human liver microsomes can quantify the inhibitory potential of drugs like voriconazole, providing data such as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.netbioivt.com These studies have confirmed that voriconazole potently inhibits the metabolism of atorvastatin. researchgate.net The clinical implication is a reduced formation of this compound and a concurrent accumulation of the parent drug. nih.govresearchgate.net

In Vitro Inhibition of Atorvastatin Metabolism

| Inhibitor | Target Enzyme | Mechanism | Effect on this compound Formation |

|---|---|---|---|

| Voriconazole | CYP3A4 | Competitive Inhibition | Significantly decreased formation due to reduced atorvastatin metabolism. nih.govresearchgate.net |

The formation of this compound can also be influenced by a variety of other xenobiotics and endogenous compounds that can either induce or inhibit CYP3A4 activity. mdpi.com Xenobiotics, which include drugs, dietary constituents, and environmental pollutants, can modulate the expression and activity of drug-metabolizing enzymes. nih.gov

For example, certain compounds can act as inducers of CYP3A4 by activating nuclear receptors such as the pregnane X receptor (PXR). nih.govnih.gov This leads to increased synthesis of the CYP3A4 enzyme, which could potentially increase the rate of this compound formation. Conversely, other xenobiotics can inhibit CYP3A4, leading to decreased metabolite formation. mdpi.com

Comparative Metabolic Research of 4 Hydroxy Atorvastatin Across in Vitro Systems and Animal Models

Species Differences in Atorvastatin (B1662188) 4-Hydroxylation Profiles (e.g., Human Liver Microsomes vs. Animal Liver Microsomes)

The formation of 4-hydroxy atorvastatin is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in humans. tandfonline.comresearchgate.netnih.gov In vitro studies utilizing liver microsomes from various species have revealed significant differences in the metabolic profile of atorvastatin, highlighting the challenges in selecting appropriate animal models for preclinical studies.

Human liver microsomes (HLMs) actively produce both ortho- and para-hydroxyatorvastatin. tandfonline.comresearchgate.net The intrinsic clearance (CLint) for the formation of para-hydroxyatorvastatin by CYP3A4 is notably higher than that by CYP3A5, indicating CYP3A4 as the major isoform responsible for atorvastatin metabolism in humans. tandfonline.comnih.gov

In contrast, the metabolic landscape in animal liver microsomes displays considerable variability. For instance, studies comparing the hydrolytic metabolism of atorvastatin derivatives have shown that the inherent clearance rates in human, cynomolgus monkey, and pig liver microsomes are comparable, while being relatively lower in dog, mouse, and rat liver microsomes. colab.wsresearchgate.net While this points to general differences in metabolic capacity, specific data on 4-hydroxylation rates are crucial for a direct comparison.

Examination of atorvastatin's metabolic fate in rats and dogs has shown that bile is a major route of excretion for drug-derived radioactivity. nih.gov The radioactive components identified in the bile of both species included para- and ortho-hydroxy metabolites, indicating that the 4-hydroxylation pathway is active in these animals. nih.gov However, the relative abundance of these metabolites can differ from what is observed in humans. In rats, the metabolism of atorvastatin is also mediated by CYP3A enzymes, with rCyp3a1 being a key player. nih.gov

| Species | Primary Enzyme Involved in 4-Hydroxylation | Key Findings on this compound Formation |

|---|---|---|

| Human | CYP3A4 tandfonline.comresearchgate.netnih.gov | Significant formation of para-hydroxyatorvastatin, with CYP3A4 showing higher intrinsic clearance than CYP3A5. tandfonline.comnih.gov |

| Rat | CYP3A orthologs (e.g., rCyp3a1) nih.gov | Formation of this compound has been demonstrated; however, overall metabolic clearance can differ from humans. colab.wsresearchgate.netnih.gov Biliary excretion of the metabolite is a significant route. nih.gov |

| Dog | CYP3A orthologs | This compound is a known metabolite, with biliary excretion being a primary elimination pathway. nih.gov |

| Cynomolgus Monkey | CYP3A orthologs | Metabolic clearance rates appear to be more comparable to humans for certain atorvastatin derivatives than rodents or dogs. colab.wsresearchgate.net |

In Vitro Cell Culture Models for Investigating this compound Metabolism (e.g., Hepatocyte Cultures, Recombinant Enzyme Systems)

In vitro cell culture models are indispensable tools for dissecting the specific enzymatic pathways involved in the metabolism of xenobiotics, including the formation of this compound. These systems allow for controlled experimental conditions to study the kinetics and enzyme contribution to metabolic reactions.

Hepatocyte Cultures: Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies as they retain the full complement of metabolic enzymes and transporters. nih.govresearchgate.netebi.ac.uk Studies using primary human hepatocytes have been instrumental in developing dynamic models of atorvastatin biotransformation, which include the hydroxylation pathways leading to this compound. researchgate.netebi.ac.uk These models can simulate the metabolic fate of atorvastatin and the formation of its hydroxylated metabolites over time, providing a comprehensive understanding of its hepatic disposition. researchgate.net For instance, research has shown that atorvastatin and its metabolites can induce the expression of CYP3A4 in primary human hepatocytes, suggesting a potential for auto-induction of its own metabolism. nih.gov

Recombinant Enzyme Systems: The use of recombinant human cytochrome P450 enzymes expressed in various systems (e.g., insect cells, bacteria) allows for the precise investigation of the role of individual enzymes in a specific metabolic reaction. tandfonline.comresearchgate.netnih.gov Studies with recombinant human CYP3A4 and CYP3A5 have definitively confirmed that both enzymes can produce para-hydroxyatorvastatin. tandfonline.comresearchgate.net Furthermore, these systems have enabled the determination of enzyme kinetic parameters, demonstrating that the intrinsic clearance for the formation of para-hydroxyatorvastatin is significantly higher for CYP3A4 compared to CYP3A5. tandfonline.comnih.gov This highlights the predominant role of CYP3A4 in the 4-hydroxylation of atorvastatin in humans.

| In Vitro Model | Application in this compound Research | Key Research Findings |

|---|---|---|

| Primary Human Hepatocytes | Studying the complete hepatic metabolism of atorvastatin, including hydroxylation, glucuronidation, and transport. nih.govresearchgate.netebi.ac.uk | - Development of dynamic models of atorvastatin biotransformation. researchgate.netebi.ac.uk |

| Recombinant Human CYP3A4/CYP3A5 | Determining the specific contribution and kinetics of individual P450 isoforms in 4-hydroxylation. tandfonline.comresearchgate.netnih.gov | - Confirmed that both CYP3A4 and CYP3A5 form this compound. tandfonline.comresearchgate.net |

Pharmacokinetic Profiling of this compound in Animal Models (Mechanistic, Not Clinical)

Animal models, particularly rats, have been extensively used to investigate the in vivo pharmacokinetics of atorvastatin and its metabolites, providing mechanistic insights into their absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic studies in rats have shown that after oral administration of atorvastatin, both the parent drug and its hydroxylated metabolites, including this compound, are detected in plasma. nih.govresearchgate.net A significant first-pass effect is observed, with evidence suggesting extensive metabolism in both the gut and the liver. nih.govresearchgate.net The high ratio of metabolites to the parent drug following oral versus intravenous administration underscores the substantial presystemic metabolism. nih.govresearchgate.net

The role of hepatic uptake transporters, such as organic anion-transporting polypeptides (Oatps), is crucial in the disposition of atorvastatin and its metabolites. nih.govresearchgate.net Inhibition of these transporters can lead to a significant increase in the plasma concentrations of both atorvastatin and its hydroxylated metabolites, indicating that hepatic uptake is a rate-limiting step in their clearance. nih.govresearchgate.net

Biliary excretion is a major elimination pathway for atorvastatin and its metabolites in rats. nih.govnih.gov Studies have identified this compound in the bile of rats, confirming its secretion via this route. nih.gov Furthermore, investigations into the tissue distribution of radiolabeled atorvastatin in rats have shown accumulation in the liver, the primary site of action and metabolism. nih.gov Mechanistic studies in rats have also explored the impact of atorvastatin on the expression of hepatic transporters, with some findings suggesting that statins can alter the expression of proteins like Oatp1a4. researchgate.net

It is important to note that there can be sex-dependent differences in the pharmacokinetics of atorvastatin in rats, with some studies showing faster uptake and clearance in female rats compared to males. nih.gov

| Animal Model | Mechanistic Pharmacokinetic Aspect | Key Findings for this compound |

|---|---|---|

| Rat | Formation and Plasma Exposure | - Detected in plasma following oral atorvastatin administration. nih.govresearchgate.net |

| Role of Hepatic Transporters | Inhibition of Oatps significantly increases plasma levels, indicating the importance of hepatic uptake for its clearance. nih.govresearchgate.net | |

| Excretion Pathway | Primarily eliminated via biliary excretion. nih.govnih.gov | |

| Tissue Distribution | Accumulates in the liver, the main site of its formation and action. nih.gov |

Advanced Research Perspectives and Methodological Innovations in 4 Hydroxy Atorvastatin Research

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Metabolic Pathway Elucidation

The comprehensive analysis of the metabolic pathways of atorvastatin (B1662188) and its metabolites, including 4-hydroxy atorvastatin, is increasingly benefiting from the integration of omics technologies. Pharmacometabolomics, a field that studies the metabolic effects of drugs, is being employed to understand the interindividual variability in drug response and to identify predictive biomarkers. While specific studies focusing solely on the metabolomic and proteomic profiling of this compound's metabolic pathway are still emerging, broader research on statins provides a foundational framework.

Metabolomics studies on statins, in general, have revealed significant alterations in various metabolic pathways, including amino acid metabolism. These findings suggest that the metabolic response to statins is more complex than previously understood and involves pathways beyond cholesterol synthesis. Such approaches have the potential to identify novel endogenous molecules that correlate with pharmacokinetic parameters of atorvastatin and its metabolites, thereby offering a more nuanced understanding of individual metabolic phenotypes.

Proteomics, the large-scale study of proteins, offers a complementary perspective by identifying and quantifying the proteins involved in drug metabolism and transport. For instance, proteomics can elucidate the expression levels and activities of cytochrome P450 enzymes, such as CYP3A4, which are responsible for the formation of this compound. By combining metabolomic and proteomic data, researchers can construct more detailed and accurate models of the metabolic networks governing this compound's biotransformation and disposition. This integrated "multi-omics" approach is crucial for moving towards personalized medicine, where therapeutic strategies can be tailored based on an individual's unique metabolic and proteomic profile.

Computational Modeling and Simulation of this compound Biotransformation (e.g., PBPK Modeling for Metabolic Aspects)

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for simulating the absorption, distribution, metabolism, and excretion (ADME) of atorvastatin and its active metabolites, including this compound. simulations-plus.com These models integrate in vitro data with human physiological information to predict the pharmacokinetic profiles of these compounds in various clinical scenarios. researchgate.net

Several PBPK models have been developed to delineate the complex interplay of enzymes and transporters that govern the disposition of atorvastatin and its metabolites. simulations-plus.com These models incorporate the activity of key metabolizing enzymes like CYP3A4, which is primarily responsible for the formation of 2-hydroxy and this compound. nih.gov The models can simulate the biotransformation of atorvastatin to this compound in both the gut and the liver. researchgate.net

Key Features of PBPK Models for this compound:

| Feature | Description |

| Metabolite Formation | Simulates the CYP3A4-mediated conversion of atorvastatin to this compound. |

| Transporter Effects | Incorporates the influence of uptake and efflux transporters on the distribution of atorvastatin and its metabolites. |

| Drug-Drug Interactions | Predicts the impact of co-administered drugs that are inhibitors or inducers of CYP3A4 on the formation and clearance of this compound. researchgate.net |

| Inter-individual Variability | Can account for genetic polymorphisms in metabolizing enzymes and transporters to predict pharmacokinetic differences among individuals. |

These computational models have proven valuable in predicting drug-drug interactions and understanding the factors that contribute to the variability in patient response to atorvastatin therapy. researchgate.net By simulating different physiological and pathological conditions, PBPK modeling helps in refining our understanding of the metabolic aspects of this compound and can guide clinical study design. uri.edu

Development of Novel Biocatalytic Strategies for Metabolite Production

The chemical synthesis of drug metabolites like this compound for research and analytical purposes can be complex and environmentally challenging. Consequently, there is a growing interest in developing novel biocatalytic strategies that offer a greener and more efficient alternative. researchgate.net These methods utilize enzymes or whole-cell biocatalysts to perform specific chemical transformations with high selectivity and under mild reaction conditions. rsc.org

A significant advancement in this area is the use of engineered enzymes for the specific production of this compound. For instance, researchers have successfully employed a bacterial CYP102A1 peroxygenase to catalyze the 4-hydroxylation of atorvastatin. This enzymatic strategy offers a highly efficient synthesis route for this key metabolite.

Furthermore, biocatalysis is being extensively explored for the synthesis of chiral intermediates of atorvastatin. researchgate.net Various enzymes, including ketoreductases, halohydrin dehalogenases, and 2-deoxy-d-ribose 5-phosphate aldolases (DERA), have been utilized to produce these intermediates with high stereochemical purity. researchgate.netcsic.es The evolution of these biocatalysts through techniques like directed evolution has led to significant improvements in their efficiency and stability, making them suitable for industrial-scale production. chemistryforsustainability.org

Examples of Biocatalytic Approaches:

| Enzyme/System | Application |

| Bacterial CYP102A1 Peroxygenase | Direct and efficient synthesis of this compound. |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones to produce chiral alcohol intermediates. researchgate.net |

| Halohydrin Dehalogenases (HHDH) | Catalyze the conversion of functional groups in the synthesis of atorvastatin intermediates. rsc.org |

| 2-Deoxy-d-ribose 5-phosphate Aldolase (DERA) | One-step synthesis of intermediates with two chiral centers. csic.es |

These biocatalytic methods not only provide a more sustainable route for the production of this compound and its precursors but also facilitate the generation of sufficient quantities for further pharmacological and toxicological studies.

Future Directions in Understanding Atorvastatin Metabolite Disposition

Despite significant progress, several questions regarding the disposition of atorvastatin metabolites, particularly this compound, remain to be fully elucidated. Future research is expected to focus on several key areas to bridge these knowledge gaps and enhance the clinical application of atorvastatin.

A primary area of future investigation will be to gain a more granular understanding of the interplay between various transport proteins and metabolizing enzymes in the disposition of this compound. While the role of CYP3A4 is well-established, the specific contributions of different uptake and efflux transporters in the liver and other tissues require further characterization. Understanding how genetic polymorphisms in these transporters affect the intracellular concentration and systemic exposure of this compound is crucial for predicting inter-individual differences in drug response and adverse effects. nih.gov

The development of more sophisticated and validated PBPK models that can accurately predict the tissue-specific concentrations of this compound is another important future direction. mdpi.comnih.gov Such models would be invaluable for assessing the potential for tissue-specific toxicity and for optimizing dosing regimens in special populations, such as those with hepatic or renal impairment.

Finally, the continued application of advanced analytical techniques, including high-resolution mass spectrometry and novel imaging methods, will be instrumental in mapping the distribution of this compound at the subcellular level and in identifying any previously unknown metabolic pathways. These future research endeavors will collectively contribute to a more comprehensive understanding of this compound's disposition and its clinical significance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.